molecular formula C12H28N6O4S B3419394 bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid CAS No. 14279-86-8

bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid

Cat. No.: B3419394
CAS No.: 14279-86-8
M. Wt: 352.46 g/mol
InChI Key: MWPCMSQWHGAENT-UHFFFAOYSA-N
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Description

Bis(N’'-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid: is an organic sulfur compound with the chemical formula C12H28N6O4S and a molecular weight of 352.46 g/mol. This compound is known for its unique chemical structure and properties, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(N’'-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid typically involves a series of organic synthesis reactions. The process begins with the preparation of the guanidine derivative, followed by its reaction with 3-methylbut-2-en-1-yl groups under controlled conditions. The final step involves the addition of sulfuric acid to form the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of bis(N’'-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and filtration. The compound is then packaged and stored under specific conditions to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Bis(N’'-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in appropriate solvents.

    Substitution: Various nucleophiles or electrophiles under controlled temperatures and solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce reduced forms of the original compound.

Scientific Research Applications

Chemistry: In chemistry, bis(N’'-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in various catalytic processes .

Biology: The compound has applications in biological research, particularly in the study of enzyme interactions and protein modifications. It can be used to investigate the effects of guanidine derivatives on biological systems .

Medicine: In medicine, bis(N’'-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain medical conditions .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of bis(N’'-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and processes, ultimately affecting the biological system .

Comparison with Similar Compounds

  • 1-(3-Methylbut-2-enyl)guanidine
  • 1-(3-Methylbut-3-enyl)guanidine
  • Galegine (hemisulfate)

Comparison: Bis(N’'-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid is unique due to its specific chemical structure and the presence of sulfuric acid. This gives it distinct properties compared to similar compounds, such as higher solubility in water and different reactivity patterns. These unique features make it particularly valuable in certain applications where other guanidine derivatives may not be as effective .

Properties

IUPAC Name

2-(3-methylbut-2-enyl)guanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13N3.H2O4S/c2*1-5(2)3-4-9-6(7)8;1-5(2,3)4/h2*3H,4H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPCMSQWHGAENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN=C(N)N)C.CC(=CCN=C(N)N)C.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14279-86-8
Record name bis(N''-(3-methylbut-2-en-1-yl)guanidine) sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid
Reactant of Route 2
bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid
Reactant of Route 3
bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid
Reactant of Route 4
bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid
Reactant of Route 5
bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid
Reactant of Route 6
bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid

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